molecular formula C21H20O10 B1683572 Vitexin CAS No. 3681-93-4

Vitexin

Cat. No. B1683572
CAS RN: 3681-93-4
M. Wt: 432.4 g/mol
InChI Key: SGEWCQFRYRRZDC-VPRICQMDSA-N
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Description

Vitexin is an apigenin flavone glucoside, a chemical compound found in various plants such as the passion flower, Vitex agnus-castus (chaste tree or chasteberry), Phyllostachys nigra bamboo leaves, pearl millet (Pennisetum millet), and Hawthorn . It possesses a variety of bioactive properties, including antioxidation, anti-inflammation, anti-cancer, neuron-protection, and cardio-protection .


Synthesis Analysis

Vitexin synthesis is predicted to involve plant polyketide chalcone synthase, isomerization by chalcone isomerase, oxidation by cytochrome P450 to convert flavanone to flavone, and transfer of sugar moiety by C-glycosyltransferase, followed by dehydration to produce flavone-8-C-glucosides . Enzymatic synthesis of vitexin glycosides has been reported, where solvent-stable β-fructosidase was used to glycosylate vitexin in organic solvents .


Molecular Structure Analysis

The molecular formula of Vitexin is C21H20O10 . The IUPAC name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one .


Physical And Chemical Properties Analysis

Vitexin has a molar mass of 432.38 g/mol and appears as a light yellow powder . Its melting point ranges from 203 to 204 °C .

Scientific Research Applications

Encapsulation in Nanoparticles

Vitexin is a natural bioactive compound with many functional properties. However, its poor water solubility and dispersion stability limit its practical applications. Encapsulation of vitexin in chitosan nanoparticles overcomes these limitations . The vitexin-loaded chitosan nanoparticles showed antioxidant and lipid oxidation retardation activities that increased as a function of loading capacity .

Improved Bioaccessibility

Vitexin-loaded chitosan nanoparticles are stable in acidic and neutral pH media, and the loaded vitexin can potentially withstand the harsh gastrointestinal (GI) environment. The in vitro simulated GI digestion confirms the enhanced bioaccessibility of vitexin after loading into chitosan nanoparticles .

Enzymatic Synthesis

To improve the poor solubility of vitexin, enzymatic synthesis has been used to create novel vitexin glucosides. These new compounds showed greater aqueous solubility than vitexin .

Promotion of Healthy Inflammatory Response

Research has shown that vitexin can help promote a healthy inflammatory response. In a study involving mice, vitexin helped inhibit inflammation to promote whole-body health .

Memory Improvement

Vitexin could reverse escape latency period in Morris water maze test against memory impairment of isoflurane in rats .

Neuroprotection

Vitexin has been found to have neuron-protective effects. It has been shown to increase cell viability, reduce neuroinflammation, and decrease reactive oxygen species .

Mechanism of Action

Target of Action

Vitexin, a natural flavone glucoside, interacts with several targets in the body. It has been shown to modulate GABAergic neurotransmission , affect the cholinergic system , and interact with heat shock proteins . Additionally, vitexin has been found to directly bind to fat mass and obesity-associated protein (FTO) , and Apurinic/Apyrimidinic Endonuclease 1 (APEX1) , which are involved in RNA modification and DNA repair, respectively.

Mode of Action

Vitexin exerts its effects by interacting with its targets and inducing changes at the molecular level. For instance, it has been shown to regulate the expression of heat shock proteins, thereby protecting against heat-stress-induced apoptosis . Vitexin also inhibits the interaction of APEX1 with acetyltransferase p300, potentially promoting m6A demethylation .

Biochemical Pathways

Vitexin influences several biochemical pathways. It activates the NRF2/heme oxygenase-1 (HO-1) pathway by inhibiting the KEAP1- and ubiquitination-mediated degradation of NRF2, thereby increasing the expression of GPX4, and further inhibiting lipid peroxidation and ferroptosis . Vitexin also inhibits TMAO-mediated RNA m6A modification , exhibiting anti-inflammatory effects .

Result of Action

The action of vitexin results in a variety of molecular and cellular effects. It has been shown to have antioxidant properties, protecting against reactive oxygen species, lipid peroxidation, and other oxidative damages in a variety of oxidative stress-related diseases . Vitexin also exhibits anti-inflammatory effects, improving vascular pathological changes and the inflammatory status in high-fat diet-fed mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of vitexin. For instance, vitexin-loaded chitosan nanoparticles have been shown to be stable in acidic and neutral pH media, suggesting that the loaded vitexin can potentially withstand the harsh gastrointestinal environment . The in vitro simulated GI digestion confirms the enhanced bioaccessibility of vitexin after loading into chitosan nanoparticles .

Safety and Hazards

While Vitexin is generally considered safe, it is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Vitexin contributes to increasing neuroprotective factors and pathways and counteracts the targets that induce neurodegeneration . More basic research is needed on the antioxidative effects of Vitexin in vivo, and carrying out clinical trials for the treatment of oxidative stress-related diseases is also recommended .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2/t14-,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEWCQFRYRRZDC-VPRICQMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190287
Record name Vitexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vitexin

CAS RN

3681-93-4
Record name Vitexin
Source CAS Common Chemistry
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Record name Vitexin
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Record name Vitexin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16836
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Record name Vitexin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
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Record name VITEXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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